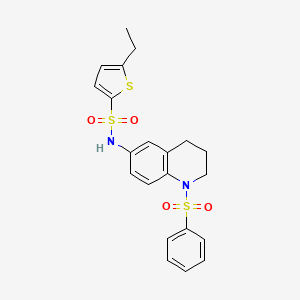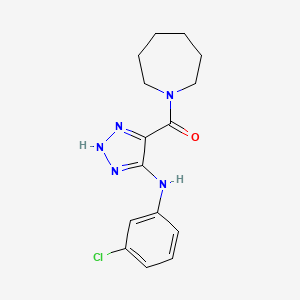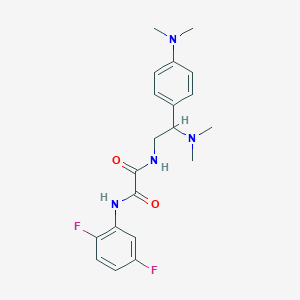
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 is not fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter receptors. Specifically, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. In addition, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 for lab experiments is its high potency and specificity for its target receptors. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033, including the development of more soluble analogs for in vivo studies, the investigation of its potential therapeutic applications in other fields such as immunology and infectious diseases, and the elucidation of its exact mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 in human clinical trials.
Synthesemethoden
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with ethyl chloroformate, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and 1,2,3,4-tetrahydroquinoline. The final product is obtained through the reaction of the intermediate with carbamic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiology. In neuroscience, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In oncology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias.
Eigenschaften
IUPAC Name |
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADHXYXDPBIUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)
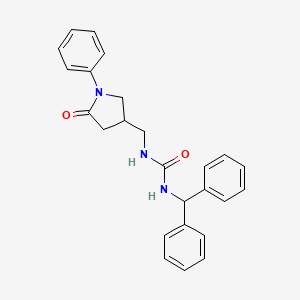
![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2461303.png)
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)

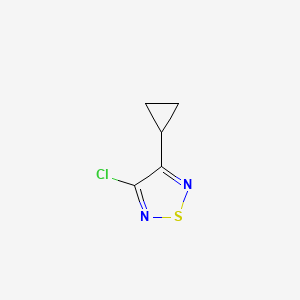
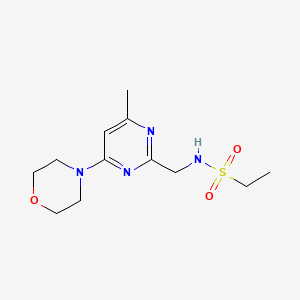

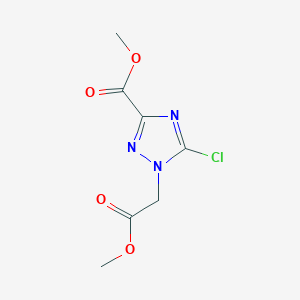
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
